Clovin

Description

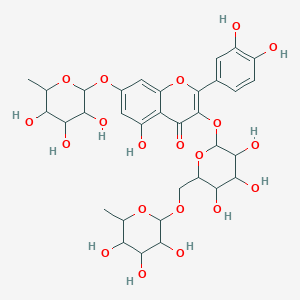

Structure

2D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCXCFJUDBNEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81970-00-5 | |

| Record name | Clovin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Isolation, and Biosynthesis of Clovin

Natural Sources and Botanical Distribution of Clovin

This compound has been identified in a limited number of plant species across different families. Its occurrence is a subject of ongoing phytochemical research.

This compound has been reported in Melilotus albus, commonly known as white sweet clover nih.govmedchemexpress.com. It has also been found in Melilotus officinalis, a closely related species ayurwiki.orgresearchgate.netgoogle.com. Beyond the Melilotus genus, this compound's presence has been noted in Coutoubea spicata and Aconitum anthora nih.gov. More recent studies have also identified this compound in Nitraria sibirica, a halophytic shrub mdpi.comscilit.comresearchgate.net, and in Viola yedoensis biocrick.com.

While specific data on the variability of this compound content across different tissues of Melilotus alba is limited in the provided search results, research on other plant species containing flavonoids suggests that such variability is common. For instance, studies on Nitraria sibirica have shown significant interspecific and tissue-specific variations in total flavonoid content, with leaves accumulating considerably higher concentrations compared to fruits mdpi.com. This indicates that the concentration of this compound may also vary depending on the specific plant tissue examined and potentially the growth conditions and developmental stage of the plant.

Biosynthesis of this compound

This compound is a flavonoid glycoside, and its biosynthesis in plants is part of the broader phenylpropanoid and flavonoid biosynthesis pathways. These complex metabolic routes involve a series of enzymatic reactions that convert primary metabolites into a diverse range of flavonoid structures. While the detailed, specific biosynthetic pathway leading precisely to this compound is not extensively described in the provided search results, general flavonoid biosynthesis is well-documented in plants. Studies investigating the metabolic responses in plants, such as sweet corn under stress, have identified this compound as a flavonoid metabolite within these pathways frontiersin.org. The biosynthesis of this compound likely involves the core flavonoid synthesis machinery, followed by glycosylation steps that attach the specific sugar moieties found in this compound's structure. Further research is needed to fully elucidate the specific enzymatic steps and genetic regulation involved in this compound biosynthesis in its natural sources.

Elucidation of this compound's Biosynthetic Pathway

Detailed studies specifically focusing on the complete elucidation of this compound's unique biosynthetic pathway are limited in the provided search results. However, as a flavonoid glycoside, its formation is inherently linked to the broader flavonoid biosynthetic network present in plants.

Genetic Determinants and Regulatory Mechanisms of Biosynthesis

The biosynthesis of flavonoids is under complex genetic control, involving structural genes encoding the biosynthetic enzymes and regulatory genes, primarily transcription factors, that modulate the expression of these structural genes. MYB, bHLH, and WD40 transcription factors are known to play significant roles in regulating flavonoid biosynthesis in various plant species. researchgate.net Hormonal signaling and calcium-mediated pathways can also influence flavonoid synthesis in response to environmental cues. mdpi.com However, specific genetic determinants (i.e., the particular genes encoding the enzymes responsible for this compound's specific glycosylation pattern or other unique structural features) and the precise regulatory mechanisms that govern the biosynthesis and accumulation of this compound in plants are not explicitly described in the search results. Transcriptomic analyses can reveal differentially expressed genes associated with flavonoid biosynthesis under different conditions mdpi.comresearchgate.net, but linking these directly and specifically to this compound's production requires further investigation.

Chemical Synthesis and Derivatization Strategies for Clovin and Analogues

Synthetic Approaches to the Core Flavonoid Scaffold

The core flavonoid scaffold can be constructed through various synthetic methodologies. A prevalent approach involves the oxidative cyclization of 2'-hydroxychalcones. This method is widely used to obtain flavones, flavanones, flavonols, and aurones. For instance, cyclization-oxidation of 2'-hydroxychalcones using iodine in dimethyl sulfoxide (B87167) (DMSO) is a common and effective method for synthesizing flavones researchgate.netmdpi.com.

Another established route for synthesizing flavones and isoflavones is the Allan-Robinson reaction, which involves the condensation of o-hydroxyaryl ketones with aromatic acid anhydrides and the sodium salt of correlated aryl carboxylic acid anhydride (B1165640) mdpi.com. The Baker-Venkataraman reaction is also utilized for flavone (B191248) synthesis mdpi.com. Additionally, the Kostanecki method, combining an o-hydroxyaryl ketone with aromatic acid anhydrides and their related salt, is a well-known pathway to obtain flavonoids, particularly flavones mdpi.com. The Karl von Auwers method transforms aurones into flavonols mdpi.com.

Chalcones themselves play a major role as intermediates in the synthesis of various flavonoid groups mdpi.comnih.gov. The Claisen condensation is a common reaction used to form chalcones from appropriate starting materials, such as 5'-fluoro-2'-hydroxy-acetophenone and 4-carboxybenzaldehyde, which can then be cyclized to generate flavonoid scaffolds researchgate.netacs.org.

Regioselective Glycosylation and Hydroxylation Strategies for Clovin Construction

Glycosylation and hydroxylation are crucial modifications that significantly impact the properties and activities of flavonoids, including their water solubility and bioavailability pjmonline.orgsci-hub.sejmb.or.kr. Achieving regioselectivity in these reactions is a key challenge in flavonoid synthesis.

Regioselective Glycosylation:

Flavonoids primarily occur in nature as O-glycosides, where a sugar moiety is attached through an oxygen atom, commonly at the C3 or C7 positions researchgate.net. C-glycosylflavonoids, with a C-C bond linking the sugar to the flavonoid backbone (typically at C6 or C8), are also found and exhibit increased stability and solubility in polar media compared to O-glycosides researchgate.net.

Chemical glycosylation often requires repetitive protection and deprotection steps to achieve regioselectivity due to the presence of multiple hydroxyl groups on the flavonoid structure sci-hub.senih.gov. Strategies for regioselective glycosylation include glycosylation of starting materials before the flavonoid scaffold is formed, glycosylation of intermediate products, or glycosylation of the final flavonoid product with preliminary protection of specific hydroxyl groups researchgate.netnih.gov. For example, glycosylation of hydroxyl groups in 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxy-acetophenone has been shown to be regioselective, occurring only at the para-position of the benzene (B151609) ring nih.gov. The acidity of hydroxyl groups also influences regioselectivity, with 7-OH and 4'-OH generally being more reactive nih.gov.

Regioselective Hydroxylation:

Hydroxylation is another important modification that can be achieved regioselectively. Traditional organic chemistry methods for regioselective hydroxylation of phenolic compounds, including flavonoids, can be challenging researchgate.net.

Biocatalytic approaches using enzymes or microorganisms have shown promise for achieving regioselective hydroxylation. For instance, the yeast Rhodotorula glutinis has been shown to regioselectively C-8 hydroxylate flavanones and flavones such as hesperetin, luteolin, and chrysin (B1683763) researchgate.netnih.gov. Naringenin was transformed into 8- and 6-hydroxyderivatives by this yeast researchgate.netnih.gov. Flavin-dependent monooxygenases (FMOs) are another group of biocatalysts capable of regioselectively introducing hydroxyl groups researchgate.net. Additionally, transition-metal-catalyzed C-H oxidation has been developed as a method for regioselective hydroxylation, enabling the synthesis of polyhydroxylated flavones acs.org.

Design and Synthesis of Structurally Modified this compound Analogues

The design and synthesis of flavonoid analogues involve modifying the core scaffold to generate compounds with altered or enhanced properties.

Rational Design Based on Structural Motifs

Rational design of flavonoid analogues is often based on understanding the relationship between chemical structure and biological activity mdpi.comresearchgate.net. By analyzing the core scaffold and side chains, researchers can design modifications aimed at improving specific properties such as solubility, stability, or target interaction mdpi.com. This involves strategically introducing or modifying functional groups like hydroxyl, methoxy, glycosyl, or acyl groups at different positions on the A, B, and C rings frontiersin.orgbiotechrep.irmdpi.com. For example, the introduction of specific aryl functional groups or combining flavones with other active moieties like gallic acid derivatives has been explored to enhance biological activity scielo.br. Rational design can be guided by computational methods such as 3D quantitative structure-activity relationship (QSAR) studies researchgate.net.

Combinatorial Chemistry and Library Synthesis for this compound Derivatives

Combinatorial chemistry and library synthesis are powerful tools for generating diverse collections of flavonoid derivatives to screen for desired properties researchgate.netcam.ac.uknih.gov. These approaches allow for the rapid synthesis of numerous analogues by varying substituents on a core flavonoid scaffold.

A modular strategy has been reported for the synthesis of triazole-bridged flavonoid dimers and trimers, enabling access to a library of structurally diverse compounds incorporating various flavonoid subclasses cam.ac.uk. Flavonoid analogues with multiple diversification points can serve as scaffolds for the synthesis of natural product-based combinatorial libraries researchgate.netacs.org. For instance, a series of flavonoid derivatives have been synthesized on a solid phase using a functionalized flavonone scaffold researchgate.netacs.orgnih.gov. Combinatorial biosynthesis in microorganisms like Escherichia coli is also being explored for constructing libraries of various natural and unnatural flavonoids biotechrep.irnih.gov.

Enantioselective Synthesis and Stereochemical Control

Chirality is an important factor influencing the biological activity of many compounds, including flavonoids nih.govresearchgate.netresearchgate.net. Enantioselective synthesis aims to produce a specific enantiomer in higher concentration or purity, which is crucial for developing therapeutics with improved effectiveness and reduced adverse effects researchgate.netresearchgate.net.

Various methodologies have been developed for the stereoselective synthesis of flavonoids. These include stereoselective chalcone (B49325) epoxidation, Sharpless asymmetric dihydroxylation, the Mitsunobu reaction, and cycloaddition reactions mdpi.comnih.gov. Chiral auxiliaries and organocatalytic asymmetric processes, such as the intramolecular conjugated addition of α-substituted chalcones using thiourea (B124793) catalysts, have also been applied to synthesize enantiomerically enriched flavonoid scaffolds nih.gov. Enantioselective C-C bond formation through chiral anion phase-transfer catalysis has been reported for the synthesis of flavonoid-like compounds nih.gov. Recent advancements include the enantioselective synthesis of functionalized aza-flavanone derivatives using N-heterocyclic carbene-catalyzed intramolecular Stetter reactions, allowing for the synthesis of chiral flavonoids with an all-carbon quaternary stereogenic center at the 3-position researchgate.netacs.org.

Chemoenzymatic and Biocatalytic Approaches to this compound Modification

Chemoenzymatic and biocatalytic approaches offer environmentally friendly and often highly regioselective and stereoselective routes for flavonoid modification mdpi.comresearchgate.netacademicjournals.org. These methods utilize enzymes or whole-cell microorganisms to catalyze specific transformations that can be challenging to achieve through traditional chemical synthesis mdpi.comresearchgate.net.

Enzymatic transformations of flavonoids can be catalyzed by various enzymes such as lipases, transferases, isomerases, esterases, and proteases academicjournals.org. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B, are frequently used for the acylation of flavonoid glycosides and aglycones, often exhibiting high regioselectivity mdpi.comnih.govnih.govacs.org. For example, lipase-catalyzed regioselective introduction of a benzylmalonyl group has been used in the chemoenzymatic synthesis of flavonoid glycoside malonates nih.govacs.org.

Microbial transformations using species like Aspergillus, Bacillus, Saccharomyces, Streptomyces, and Escherichia coli can also modify flavonoids through reactions such as hydroxylation, glycosylation, and methylation jmb.or.krresearchgate.net. These biotransformations can lead to novel flavonoid derivatives with altered properties jmb.or.kr. Fungi such as Absidia coerulea, Absidia glauca, and Beauveria bassiana have demonstrated regioselective O-glycosylation of flavonoids sci-hub.semdpi.com. Biocatalysts, including engineered microorganisms expressing specific enzymes like cytochrome P450s, are being developed for efficient and regioselective hydroxylation of flavonoids frontiersin.org. Chemoenzymatic strategies can also be applied in stereoselective synthesis, such as lipase-catalyzed kinetic resolutions for the synthesis of trans-flavan-4-ols mdpi.com.

Advanced Analytical Methodologies for Clovin Research

Advanced Metabolomics Techniques for Clovin Pathway Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a powerful lens through which to understand the intricate biochemical processes related to the flavonoid glycoside this compound. By capturing a snapshot of the metabolome, researchers can elucidate the biosynthetic and catabolic pathways of complex natural products. In the context of this compound, a compound found in plants such as Melilotus albus and Coutoubea spicata, metabolomics offers a suite of tools to investigate its formation, turnover, and physiological role. nih.govms-editions.cl

Untargeted and Targeted Metabolomics in this compound Research

Metabolomics research is broadly categorized into two primary approaches: untargeted and targeted analysis. Each strategy offers distinct advantages for investigating the metabolic pathways associated with this compound.

Untargeted Metabolomics

Untargeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a biological sample. nih.gov This hypothesis-generating approach is particularly useful for discovering novel or unexpected compounds related to a specific metabolic pathway. mdpi.com In the study of this compound, an untargeted approach could be applied to plant extracts from species known to produce this compound. By comparing the metabolic profiles of high-Clovin-producing and low-Clovin-producing plant varieties, researchers could identify other metabolites that are correlated with this compound abundance. These correlated metabolites could be precursors, derivatives, or catabolic products of this compound, providing clues to its metabolic network.

For instance, a hypothetical untargeted metabolomics study on Melilotus albus might reveal a number of unknown compounds that are significantly more abundant in a high-Clovin chemotype. Subsequent structural elucidation of these compounds could uncover novel intermediates in the flavonoid glycoside biosynthetic pathway.

Targeted Metabolomics

In contrast to the broad survey of untargeted metabolomics, targeted metabolomics focuses on the quantitative measurement of a specific, predefined set of metabolites. nih.gov This hypothesis-driven approach is ideal for validating findings from untargeted studies and for accurately quantifying the concentrations of known metabolites in a pathway.

For this compound research, a targeted metabolomics assay could be developed to precisely measure the levels of this compound itself, as well as its known precursors (e.g., naringenin, dihydrokaempferol) and related flavonoid glycosides. Such an assay would be invaluable for studying how the production of this compound changes in response to different environmental conditions, genetic modifications, or developmental stages of the plant.

Below is an illustrative data table representing the kind of quantitative data that could be generated from a targeted metabolomics experiment.

Table 1: Illustrative Targeted Metabolomics Data for this compound and Related Metabolites

This table presents hypothetical data for illustrative purposes.

| Metabolite | Control Group (ng/g tissue) | Treatment Group (ng/g tissue) | Fold Change | p-value |

|---|---|---|---|---|

| Naringenin | 150.3 ± 12.5 | 98.7 ± 9.1 | -1.52 | 0.008 |

| Dihydrokaempferol | 85.6 ± 7.2 | 123.4 ± 11.8 | 1.44 | 0.012 |

| Kaempferol | 212.1 ± 18.9 | 350.5 ± 25.3 | 1.65 | 0.002 |

Isotopic Labeling for Metabolic Flux Analysis

While metabolomics can provide a static snapshot of metabolite concentrations, isotopic labeling techniques allow for the study of the dynamics of metabolic pathways, a field known as metabolic flux analysis. nih.gov This powerful approach involves introducing isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) into a biological system and tracking the incorporation of these labels into downstream metabolites over time.

In the context of this compound biosynthesis, a stable isotope labeling experiment could involve feeding a plant, such as Coutoubea spicata, with a labeled precursor like ¹³C-phenylalanine. Phenylalanine is a key building block for the flavonoid backbone of this compound. As the plant's metabolic machinery processes the labeled phenylalanine, the ¹³C atoms will be incorporated into the various intermediates of the flavonoid biosynthesis pathway and ultimately into the this compound molecule itself.

By using mass spectrometry to measure the mass shifts in these metabolites due to the incorporation of ¹³C, researchers can trace the flow of carbon through the pathway and determine the rates of different enzymatic reactions. This provides a dynamic view of how the pathway operates and how it is regulated.

The following table provides a hypothetical example of the expected mass shifts in key metabolites of the flavonoid pathway after labeling with ¹³C₆-phenylalanine.

Table 2: Illustrative Data from a ¹³C Isotopic Labeling Experiment for this compound Pathway Analysis

This table presents hypothetical data for illustrative purposes.

| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Number of ¹³C Atoms Incorporated |

|---|---|---|---|

| Phenylalanine | 166.08 | 172.09 | 6 |

| Cinnamic acid | 149.06 | 155.07 | 6 |

| p-Coumaric acid | 165.05 | 171.06 | 6 |

| Naringenin chalcone (B49325) | 273.08 | 279.09 | 6 |

| Naringenin | 273.08 | 279.09 | 6 |

| Dihydrokaempferol | 289.07 | 295.08 | 6 |

| Kaempferol | 287.05 | 293.06 | 6 |

By combining untargeted and targeted metabolomics with isotopic labeling studies, researchers can build a comprehensive understanding of the metabolic pathways that lead to the production of this compound and how these pathways are regulated within the plant.

Molecular and Cellular Mechanisms of Action of Clovin

Investigation of Clovin's Direct Molecular Targets

Direct molecular targets of this compound have not been extensively elucidated in the provided search results. Information available often relates to the broader class of flavonoids or to the biological activities observed in plants containing this compound.

Enzyme Inhibition and Activation Studies

This compound, as a flavonoid, may be involved in modulating enzyme activity. Some studies on plants containing this compound suggest potential enzyme interactions. For instance, Nitraria sibirica, a plant containing this compound, has shown antihypertensive effects via angiotensin-converting enzyme (ACE) inhibition mdpi.commdpi.comnih.gov. Flavonoids, in general, have been studied for their inhibitory effects on various enzymes, including cyclooxygenase and lipoxygenase researchgate.net. This compound has also been mentioned in the context of alpha-glucosidase inhibition, a mechanism relevant to antidiabetic effects, observed in studies involving plant extracts containing this compound researchgate.net. Additionally, this compound is listed in databases related to enzyme inhibitors, including those targeting CYP51 glixxlabs.comaobious.com. However, direct enzyme inhibition or activation studies specifically detailing this compound's interaction kinetics and binding sites are not provided in the search results.

Receptor Binding and Ligand-Target Interactions

Specific receptor binding studies for this compound are not detailed in the provided literature. While flavonoids, as a class, have been investigated for interactions with various receptors, such as estrogen receptors researchgate.net and L-selectin nih.gov, the direct binding affinity and interactions of this compound with specific cellular receptors are not described.

Modulation of Intracellular Signaling Pathways by this compound

The influence of this compound on intracellular signaling pathways is an area with limited direct information in the search results. However, studies on plants containing this compound and general flavonoid research offer some potential insights.

Impact on Kinase and Phosphatase Activities

Flavonoids are known to influence kinase and phosphatase activities, which are crucial in intracellular signaling. While direct studies on this compound's impact on specific kinases or phosphatases are not provided, related research on other compounds and plant extracts containing this compound suggests potential involvement. For example, studies on anti-inflammatory mechanisms of other compounds have explored the modulation of kinases like ERK and p38 MAPK, and phosphatases like MKP-5 researchgate.netchemfaces.comchemfaces.com. This compound is listed in databases that categorize compounds by their effects on signaling pathways, including those related to kinases and phosphatases medchemexpress.euchemfaces.cn. However, specific data on how this compound directly impacts kinase or phosphatase activities is not available in the provided snippets.

Influence on Transcription Factor Activation

Transcription factors play a key role in regulating gene expression and cellular responses. Flavonoids can influence transcription factor activation. Research on plant extracts containing this compound or related flavonoids has touched upon the modulation of transcription factors like NF-κB and AP-1, which are involved in inflammatory responses chemfaces.comchemfaces.com. In plants, flavonoids can also be involved in pathways related to transcription factors like MYB TFs, which regulate anthocyanin biosynthesis researchgate.net. However, direct evidence demonstrating this compound's specific influence on the activation or inhibition of particular transcription factors in mammalian cells or other systems is not detailed in the search results.

Cellular Antioxidant Defense Mechanisms Engaged by this compound

This compound is recognized for its antioxidant properties, a characteristic attributed to its flavonoid structure ontosight.ai. Antioxidant activity is a significant cellular defense mechanism. This compound, like other flavonoids, is believed to protect cells from damage caused by free radicals, thereby mitigating oxidative stress ontosight.ai. Plants containing this compound, such as Coutoubea spicata and Nitraria sibirica, have demonstrated antioxidant effects scholaris.camdpi.commdpi.comnih.gov. These effects are often linked to the presence of flavonoids and other phenolic compounds. The antioxidant defense system in biological systems involves various enzymes and non-enzymatic molecules mdpi.comnih.gov. While this compound's contribution to this system is acknowledged through its antioxidant potential, the specific cellular antioxidant defense mechanisms directly engaged or modulated by this compound itself are not explicitly detailed beyond its general free radical scavenging ability as a flavonoid in the provided information. Studies on plants containing this compound suggest improvements in redox status scholaris.ca and enhanced antioxidant capacity mdpi.commdpi.comnih.gov.

Reactive Oxygen Species (ROS) Scavenging and Redox Homeostasis

Reactive Oxygen Species (ROS) are highly reactive molecules that are naturally produced during cellular metabolism. While ROS play roles in cellular signaling at moderate levels, their overproduction can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and nucleic acids. mdpi.comnih.gov Maintaining a balance between ROS production and the cellular antioxidant defense system is crucial for preserving cellular health and is referred to as redox homeostasis. mdpi.commdpi.comwindows.net Cells employ a sophisticated antioxidant system comprising enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione and vitamins. mdpi.commdpi.com These components work synergistically to neutralize excess ROS and restore redox balance. mdpi.com

Anti-Inflammatory Modulatory Effects of this compound at the Cellular Level

Inflammation is a fundamental biological response to harmful stimuli, involving a complex cascade of events mediated by various signaling molecules. nih.gov Dysregulated or excessive inflammation is implicated in the pathogenesis of numerous diseases. nih.gov this compound has been reported to exhibit anti-inflammatory properties. nih.gov At the cellular level, anti-inflammatory compounds can exert their effects through various mechanisms, including the modulation of signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. nih.govfrontiersin.orgmdpi.com

Cytokine and Chemokine Production Modulation

Cytokines and chemokines are crucial signaling proteins that play pivotal roles in initiating and regulating inflammatory responses. nih.govnih.govnih.gov Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), are produced by immune cells and other cell types and contribute to the activation and recruitment of immune cells to the site of inflammation. nih.govnih.govd-nb.info Chemokines are a specific type of cytokine with chemotactic activity, guiding the migration of immune cells. nih.govnih.gov Modulation of the production or activity of these mediators is a key strategy for anti-inflammatory agents. brieflands.comnih.gov

While this compound is reported to have anti-inflammatory activity, specific research detailing how this compound modulates the production of particular cytokines or chemokines in various cell types was not identified in the reviewed literature. Studies on other natural compounds have shown that they can influence cytokine and chemokine levels by affecting signaling pathways like NF-κB. nih.govmdpi.com

Exploration of Cell Growth and Proliferation Regulation by this compound

Cell growth and proliferation are tightly regulated processes essential for tissue development and homeostasis. researchgate.net Dysregulation of these processes can lead to various pathological conditions, including cancer, where uncontrolled cell proliferation is a hallmark. researchgate.net The cell cycle, a series of events leading to cell division, is controlled by a complex network of regulatory molecules, including cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov Compounds with potential anti-cancer properties often exert their effects by inhibiting cell growth or inducing cell cycle arrest and apoptosis (programmed cell death). researchgate.net

This compound has been mentioned as potentially possessing anti-cancer properties. nih.gov Research on other compounds has demonstrated that they can affect cell growth and proliferation in cancer cell lines, such as MCF-7 breast cancer cells, by inducing cell cycle arrest or promoting apoptosis, sometimes linked to the generation of ROS or modulation of specific proteins involved in cell cycle progression. researchgate.net However, specific detailed research findings on the mechanisms by which this compound regulates cell growth or proliferation, including its effects on the cell cycle or induction of apoptosis in various cell lines, were not found in the examined sources.

Structure Activity Relationships Sar of Clovin and Its Analogues

Correlation Between Chemical Structure and Biological Activity

The biological activities of flavonoids, including antioxidant and potentially anti-inflammatory and anti-cancer properties, are closely tied to their chemical structure. ontosight.ai The presence and arrangement of functional groups, particularly hydroxyl groups and glycosidic linkages, significantly influence these activities. ontosight.ainih.govmdpi.com

Influence of Benzopyran Ring Modifications on Activity

The core structure of Clovin, like other flavonoids, is the benzopyran ring system. Modifications to this core can impact biological activity. While specific detailed studies on benzopyran ring modifications of this compound analogues are limited in the search results, research on other flavonoid structures provides insights. For instance, studies on trihydroxyflavones indicate that the arrangement of hydroxyl groups on the benzene (B151609) rings (A and B) of the flavonoid scaffold is important for activity, such as radical scavenging and effects on cell viability. mdpi.com The presence of a catechol structural element (two adjacent hydroxyl groups) on the B ring can be significant for activity. nih.govmdpi.com

Role of Sugar Moieties and Glycosylation Patterns

This compound is a glycoside, meaning it has sugar moieties attached to the benzopyran core. ontosight.ainih.gov Specifically, this compound has a disaccharide (6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl) at the 3-position and a monosaccharide (6-deoxy-alpha-L-mannopyranosyl) at the 7-position. ontosight.ai The presence and nature of these sugar moieties, as well as their attachment points (glycosylation patterns), play a crucial role in the compound's properties, including solubility and biological activity. ontosight.aifrontiersin.org Glycosylation can influence how the compound interacts with biological targets and its pharmacokinetic profile. Studies on other glycoconjugates have shown that sugar moieties can enhance water solubility and influence interactions with carbohydrate-specific receptor proteins. rsc.orgrsc.org However, increasing the number of sugar moieties beyond a certain point can sometimes reduce cytotoxicity. rsc.org

Impact of Hydroxyl Group Positioning and Number on Bioactivity

The number and precise positioning of hydroxyl (-OH) groups on the flavonoid structure are critical determinants of biological activity, particularly antioxidant potential. ontosight.ainih.govmdpi.com For flavonoids, hydroxyl groups contribute to solubility and participate in interactions with biological molecules. ontosight.ai Research on other flavonoids has demonstrated that the position of hydroxyl groups significantly affects their ability to scavenge free radicals and exert cytotoxic effects. nih.govmdpi.commdpi.com For example, the presence of a hydroxyl group at the 3-position is often important for peroxynitrite scavenging activity, although its effectiveness can be modulated by substituents at other positions like 5 and 7. nih.gov The presence of hydroxyl groups at positions 3' and 4' on the B ring (forming a catechol) is also frequently associated with significant antioxidant activity. nih.govmdpi.com

Identification of Essential Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a biological response. researchgate.netplos.org For flavonoids like this compound, potential pharmacophoric features would include the benzopyran ring system, the positions and nature of hydroxyl groups, and the sugar moieties. These features contribute to hydrogen bonding, hydrophobic interactions, and other molecular forces necessary for binding to enzymes, receptors, or other cellular components. While a specific pharmacophore model for this compound was not found in the search results, pharmacophore modeling is a widely used technique in drug discovery to identify key structural features responsible for activity and to screen for new compounds with similar properties. researchgate.netplos.orgspringermedizin.decam.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities. iitd.ac.inspringermedizin.deresearchgate.net This allows for the prediction of the activity of new or untested compounds based on their structures. iitd.ac.inresearchgate.netrsc.org QSAR studies involve calculating various molecular descriptors (e.g., related to hydrophobicity, electronic properties, steric effects) and correlating them with observed biological activity using statistical methods. researchgate.net While the search results did not provide specific QSAR models developed for this compound or its direct analogues, QSAR has been applied to other classes of compounds, including other natural products and potential therapeutic agents, to understand the structural features that influence activity and to guide the design of new molecules. iitd.ac.inrsc.orgnih.govresearchgate.netresearchgate.net The complexity of this compound's structure, particularly the glycosidic linkages, would require sophisticated QSAR approaches to accurately capture the relevant structural descriptors.

Preclinical Investigations of Clovin: in Vitro Biological Models

Cell-Based Assays for Specific Bioactivities of Clovin

No specific data is available for cell-based assays conducted on the isolated compound this compound.

Cellular Antioxidant Capacity Assays

There is no available research detailing the cellular antioxidant capacity of the isolated compound this compound.

Anti-Inflammatory Assays in Immune Cell Lines

There is no available research on the anti-inflammatory effects of the isolated compound this compound in immune cell lines.

Cellular Assays for Modulating Growth and Survival

There is no available research on the effects of the isolated compound this compound on cellular growth and survival.

Enzymatic and Protein Binding Assays for Target Validation

There is no available research on enzymatic and protein binding assays for the target validation of the isolated compound this compound.

Mechanistic Studies in Primary Cell Cultures and Cell Lines

There is no available research on the mechanistic studies of the isolated compound this compound in primary cell cultures or cell lines.

Development of Advanced In Vitro Models for this compound Efficacy Screening

There is no available research on the development and use of advanced in vitro models for efficacy screening of the isolated compound this compound.

This compound (PubChem CID 5488716) has been identified as a complex flavonoid glycoside with the molecular formula C33H40O20 and a molecular weight of 756.66 g/mol . nih.govbiocrick.comontosight.aipharmaffiliates.comuni.lucymitquimica.comsinophytochem.comchemicalbook.com It is found in various plant sources and is recognized for potential biological activities, including antioxidant and anti-inflammatory properties. ontosight.aichemicalbook.com

However, a comprehensive search for detailed computational chemistry and molecular modeling studies specifically focused on this compound (PubChem CID 5488716), as outlined in the request, did not yield specific research findings, data tables, or detailed discussions pertaining to quantum chemical calculations for this compound's electronic structure and reactivity (including conformational analysis, energy minimization, or Frontier Molecular Orbital analysis), molecular dynamics simulations of this compound-target interactions (including ligand-protein docking, binding affinity prediction, or conformational changes upon binding), or virtual screening and in silico drug design efforts specifically for this compound analogues. While general information on these computational methods was found, and some results mentioned individuals with similar names in the context of computational chemistry research, none provided the specific data or detailed findings required to populate the requested subsections of the article strictly focusing on the compound this compound.

Computational Chemistry and Molecular Modeling of Clovin

Prediction of Chemical Transformations and Metabolic Fate (excluding pharmacology/ADME)

Clovin, a flavonoid glycoside with PubChem CID 5488716, has a complex structure involving a benzopyran ring system linked to sugar moieties. ontosight.ainih.gov While experimental data on the precise chemical transformations and metabolic fate of this compound are valuable, computational chemistry and molecular modeling offer powerful tools for predicting these processes in silico, providing insights into potential reaction pathways and the stability of the compound under various conditions. ucmerced.edulabinsights.nl

Computational approaches can be employed to investigate the likely chemical transformations that this compound might undergo. These methods can predict reaction mechanisms, identify potential reaction sites within the molecule, and estimate the energy barriers associated with different transformation pathways. ucmerced.edulabinsights.nlmdpi.com For a complex molecule like this compound, with its multiple functional groups including hydroxyls, glycosidic linkages, and the flavonoid core, computational modeling can help elucidate which bonds are most susceptible to cleavage or modification under specific chemical or environmental conditions. Theoretical studies on the degradation pathways of other complex organic molecules, such as the photodegradation of cinnamate (B1238496) derivatives or the transformation of steroidal enones, illustrate the application of computational methods like Density Functional Theory (DFT) and ab initio calculations to understand reaction mechanisms and predict products. nih.govresearchgate.net These studies often involve calculating transition states and activation energies to determine the feasibility and relative rates of different reactions. mdpi.com

Predicting the metabolic fate of a compound using computational chemistry focuses on identifying potential metabolic transformations based on the molecule's structure and its likely interactions with relevant chemical environments or theoretical enzymatic models, without delving into the biological absorption, distribution, metabolism, and excretion (ADME) in a physiological system. optibrium.commdpi.comnih.gov For a glycoside like this compound, computational models could predict the likelihood of hydrolysis of the glycosidic bonds, leading to the release of the aglycone and the sugar units. They could also explore potential oxidation or reduction reactions on the flavonoid core or the sugar moieties. In silico models can assess the reactivity of different sites within the this compound molecule towards various theoretical metabolic reactions by calculating parameters such as atomic charges, frontier molecular orbitals, and reaction enthalpies. While specific computational studies detailing the predicted transformations and metabolic fate of this compound were not identified in the available search results, the general principles and methodologies of computational chemistry are applicable to such predictions for flavonoid glycosides. ucmerced.edulabinsights.nlmdpi.comnih.govresearchgate.netoptibrium.commdpi.comnih.gov

The application of computational chemistry in predicting chemical transformations and metabolic fate provides a valuable theoretical framework for understanding the potential breakdown pathways of compounds like this compound. These predictions can guide further experimental investigations and contribute to a more complete understanding of the compound's behavior in various theoretical or simulated environments.

Broader Chemical Biology Applications and Future Research Directions for Clovin

Clovin as a Chemical Probe for Fundamental Biological Processes

Chemical probes are invaluable tools in dissecting intricate biological pathways and understanding the function of specific proteins or molecules. While direct studies explicitly labeling this compound as a "chemical probe" are not extensively documented in the provided search results, the inherent properties of flavonoid glycosides like this compound make them candidates for such applications. The structural complexity of this compound, featuring multiple hydroxyl groups and glycosidic linkages, allows for potential interactions with various enzymes, receptors, or other biomolecules involved in fundamental cellular processes. ontosight.aicymitquimica.com

Flavonoids, in general, are recognized for their diverse bioactivity, including antioxidant and anti-inflammatory properties, which stem from their interactions with biological systems. ontosight.airesearchgate.net For instance, related compounds have been investigated as chemical probes to study host-pathogen interactions. nih.gov The potential for this compound to interact with specific biological targets suggests it could be utilized to perturb or monitor these targets, thereby providing insights into their roles in biological processes. Further research is needed to synthesize modified this compound derivatives or label the compound for use in targeted binding studies, activity-based protein profiling, or imaging experiments to fully explore its potential as a chemical probe.

Exploration of Biosynthetic Engineering for Enhanced this compound Production

The presence of this compound in various plant sources highlights the natural biosynthetic pathways responsible for its production. biocrick.comnih.govresearchgate.nettandfonline.comkoreascience.krscialert.netmedchemexpress.com Exploring biosynthetic engineering approaches offers a promising avenue to enhance this compound yield, create novel derivatives, or produce the compound in heterologous systems. Research into plants containing this compound, such as Nitraria sibirica, suggests that understanding the stress-adaptive phytochemical biosynthesis through multi-omics approaches is a crucial step. mdpi.comscilit.comnih.gov This implies that the environmental conditions experienced by the plant can influence the production of compounds like this compound.

Genetic transformation techniques are being explored in other plant species known to produce secondary metabolites, including flavonoids, to improve in vitro production and engineer metabolic pathways. scialert.net Applying similar strategies to this compound-producing plants could involve identifying and manipulating the genes encoding the enzymes in the this compound biosynthetic pathway. This could lead to increased production efficiency or the generation of modified this compound structures with potentially altered biological activities. Future research in this area would focus on elucidating the complete biosynthetic route of this compound and developing genetic tools for its manipulation in suitable host organisms or plant cell cultures.

Integration of Multi-Omics Data (e.g., Proteomics, Transcriptomics) in this compound Research

The application of multi-omics approaches, including proteomics and transcriptomics, is increasingly relevant in natural product research, offering a comprehensive view of the biological systems producing these compounds. Studies on plants containing this compound, such as Nitraria sibirica, advocate for the use of multi-omics to understand stress-adaptive phytochemical biosynthesis. mdpi.comscilit.comnih.gov This involves analyzing changes in gene expression (transcriptomics) and protein profiles (proteomics) in response to environmental cues or genetic modifications, correlating these changes with the accumulation of metabolites like this compound. mdpi.comscilit.comnih.gov

Integrating multi-omics data can help identify the key enzymes and regulatory elements involved in this compound biosynthesis, providing targets for metabolic engineering efforts. mdpi.comscilit.comnih.gov Furthermore, proteomics can help identify the cellular targets with which this compound interacts, offering insights into its mechanism of action at a molecular level. clovertex.com The analysis of transcriptomic data can reveal how the expression of genes related to this compound biosynthesis is regulated, potentially uncovering novel ways to enhance its production. mdpi.comscilit.comnih.gov Future research will likely leverage these powerful techniques to gain a deeper understanding of this compound's biology, from its synthesis within the plant to its interactions within biological systems.

Development of Novel Delivery Systems for this compound in Research Models (excluding dosage)

The efficacy of any bioactive compound in research models is significantly influenced by its delivery to the target site. The glycosylation pattern of this compound can impact its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical considerations for its use in biological studies. cymitquimica.com While specific novel delivery systems for this compound in research models are not detailed in the provided information, the broader field of natural product research and pharmacology emphasizes the importance of optimized delivery.

Novel delivery systems, such as nanoparticles, liposomes, or encapsulation techniques, can improve the solubility, stability, and bioavailability of compounds like this compound in biological systems. This is particularly relevant for compounds with limited solubility or poor cellular uptake. glpbio.com Developing targeted delivery systems could also enable the study of this compound's effects on specific cell types or tissues within research models, providing more precise insights into its biological activities. Future research will likely explore various formulation strategies and delivery technologies to enhance this compound's utility in a range of biological investigations.

Emerging Methodologies and Technologies in Flavonoid Research Applicable to this compound

Research into flavonoids, including this compound, benefits from continuous advancements in analytical techniques, isolation methods, and biological screening platforms. Techniques such as High-Performance Liquid Chromatography coupled with Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (HPLC-FTICR-MS) and HPLC-UV/Vis are employed for the identification and characterization of flavonoids in complex plant extracts. biocrick.comresearchgate.nettandfonline.com These methods allow for the precise detection and quantification of this compound and other flavonoids.

Optimization of extraction methods from various plant sources is an ongoing area of research to improve the yield and purity of flavonoids like this compound. researchgate.nettandfonline.com Furthermore, studies investigating the influence of glycosylation on flavonoid bioactivity and pharmacokinetics represent an important area of emerging research, directly applicable to understanding this compound's biological profile. researchgate.net The integration of computational approaches, such as molecular docking and simulations, can provide insights into the potential interactions of this compound with biological targets, guiding experimental design. As flavonoid research evolves, new methodologies in areas like high-throughput screening, advanced spectroscopic techniques, and in silico modeling will undoubtedly contribute to a more comprehensive understanding of this compound's properties and potential applications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | CAS Number |

| This compound | 5488716 | 81970-00-5 |

| Myricetin-3-O-rutinoside | 5281681 | 17703-07-0 |

| Robinin | 5318795 | 301-19-9 |

| Rutin | 5280805 | 153-18-4 |

| Hyperoside | 5280704 | 482-36-0 |

| Nicotiflorin | 5281672 | 469-44-3 |

| Narcissin | 5281703 | 604-33-1 |

| Clioquinol | 2759 | 130-26-7 |

| Clobetasol | 36344 | 25122-46-7 |

| Miconazole | 4137 | 22916-47-8 |

| Neomycin | 446598 | 1404-06-4 |

| Quercetin (B1663063) | 5280343 | 117-39-5 |

| Kaempferol | 5280444 | 520-18-3 |

| Gentiopicrin | 164808 | 2590-09-2 |

| Swertiamarin | 164807 | 17388-33-1 |

| Nitraramine | 10249395 | 72748-85-7 |

| Sibirine | 119390 | 19467-15-3 |

| Cyanidin | 12315998 | 528-58-5 |

| Petunidin | 145933 | 3591-70-6 |

| Chlorogenic acid | 1794427 | 327-97-9 |

| Oleic acid | 445639 | 112-80-1 |

| Vitamin C (Ascorbic acid) | 54670673 | 50-81-7 |

Q & A

Q. How can multi-omics approaches enhance understanding of this compound’s systemic effects?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., pathway enrichment analysis). Validate findings with CRISPR/Cas9 knockouts or siRNA silencing. Address data heterogeneity through normalization and batch-effect correction. Publish workflows in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.